Laxiflorin B

Description

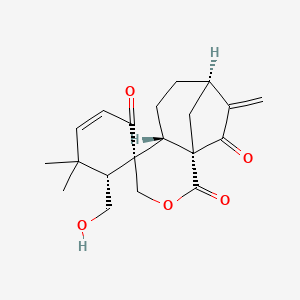

Structure

3D Structure

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1S,5S,5'R,6S,9R)-5'-(hydroxymethyl)-4',4'-dimethyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-2-ene]-1',2,11-trione |

InChI |

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,12-14,21H,1,4-5,8-10H2,2-3H3/t12-,13-,14-,19+,20+/m1/s1 |

InChI Key |

ZJDNVMACHSNZNN-QUUXKOAQSA-N |

Isomeric SMILES |

CC1(C=CC(=O)[C@@]2([C@@H]1CO)COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)C |

Canonical SMILES |

CC1(C=CC(=O)C2(C1CO)COC(=O)C34C2CCC(C3)C(=C)C4=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Laxiflorin B from Isodon eriocalyx var. laxiflora: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B, an ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx var. laxiflora, has emerged as a promising natural product with potent cytotoxic and anti-tumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, biological activities, and mechanisms of action. This document synthesizes key quantitative data, outlines experimental methodologies for its study, and visualizes the complex signaling pathways it modulates. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Isodon eriocalyx var. laxiflora, a perennial shrub belonging to the Lamiaceae family, is a rich source of bioactive ent-kaurane diterpenoids. Among these, this compound has garnered significant attention for its potent cytotoxic effects against various cancer cell lines. This document details the scientific understanding of this compound, with a focus on its isolation, biological effects, and molecular targets.

Natural Source and Isolation

Isodon eriocalyx var. laxiflora is the primary natural source of this compound. The leaves of this plant have been found to contain a variety of structurally related diterpenoids.

Quantitative Data

The natural abundance of this compound in Isodon eriocalyx is notably low. Due to this low yield, alternative production methods are being explored.

| Parameter | Value | Reference |

| Natural Abundance of this compound | 0.00061% | [1] |

| Semi-synthetic Precursor | Eriocalyxin B | [1] |

Experimental Protocols

While a precise, step-by-step protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology for the extraction and purification of ent-kaurane diterpenoids from Isodon species can be outlined.

Protocol 1: General Extraction and Fractionation

-

Plant Material Preparation: Air-dry the leaves of Isodon eriocalyx var. laxiflora and grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Fraction Collection: Collect and concentrate each solvent fraction for further purification. The ethyl acetate fraction is often enriched with diterpenoids.

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elution Gradient: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or methanol.

-

Fraction Monitoring: Monitor the eluted fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further Purification: Subject the combined fractions containing the compounds of interest to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) until pure compounds are obtained.

-

Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, HSQC, HMBC) and Mass Spectrometry (MS) to confirm their structures.

Note: Due to the low natural abundance of this compound, a semi-synthetic approach starting from its more abundant analogue, Eriocalyxin B, has been developed to improve the yield. However, a detailed public protocol for this semi-synthesis is not currently available.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is multifaceted, involving the targeting of key signaling pathways and cellular components.

Cytotoxicity Data

This compound has demonstrated potent inhibitory effects on the growth of several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | < 0.5 µg/mL | [2] |

| T24 | Bladder Cancer | < 0.5 µg/mL | [2] |

Signaling Pathways

3.2.1. Inhibition of the ERK1/2 Signaling Pathway

A primary mechanism of action for this compound is the direct inhibition of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers.

This compound covalently binds to cysteine residues in the ATP-binding pocket of ERK1/2, leading to the inhibition of its kinase activity.[3] This, in turn, prevents the phosphorylation of downstream substrates such as RSK and the pro-apoptotic protein BAD. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis.[3]

Furthermore, this compound disrupts a positive feedback loop in the ErbB signaling pathway by inhibiting the ERK-mediated expression of the growth factors Amphiregulin (AREG) and Epiregulin (EREG).[3]

Caption: this compound inhibits the ERK1/2 signaling pathway.

3.2.2. Induction of Mitochondrial-Mediated Apoptosis

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. By inhibiting the phosphorylation of the pro-apoptotic protein BAD, this compound promotes its pro-death activity.[3] Dephosphorylated BAD translocates to the mitochondria, where it disrupts the anti-apoptotic function of proteins like Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-7), ultimately resulting in programmed cell death.[3]

Caption: this compound induces mitochondrial-mediated apoptosis.

3.2.3. Targeting of β-tubulin

In addition to its effects on signaling pathways, recent studies have identified β-tubulin as a direct cellular target of this compound. It is suggested that this compound covalently binds to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This interaction contributes to the potent anti-proliferative and pro-apoptotic effects of this compound, particularly in triple-negative breast cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound's biological activity.

Caption: Experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a natural product from Isodon eriocalyx var. laxiflora, demonstrates significant potential as an anti-cancer agent. Its multifaceted mechanism of action, involving the inhibition of the ERK1/2 signaling pathway and the targeting of β-tubulin, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Optimization of Production: Developing more efficient semi-synthetic or fully synthetic routes to overcome the low natural abundance of this compound.

-

In-depth Mechanistic Studies: Further elucidating the interplay between its effects on the ERK1/2 pathway and microtubule dynamics.

-

Preclinical and Clinical Development: Conducting comprehensive preclinical studies to evaluate its safety, efficacy, and pharmacokinetic profile, with the ultimate goal of advancing it to clinical trials.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify compounds with improved potency and selectivity.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

Laxiflorin B: A Technical Guide to Its Discovery, Isolation, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B, an ent-kaurane diterpenoid first identified from the leaves of Isodon eriocalyx var. laxiflora, has emerged as a promising natural product with potent anticancer activities. Its discovery has been hampered by extremely low natural abundance, leading to the development of an efficient semi-synthetic pathway to facilitate further investigation. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both the natural purification and the more viable semi-synthetic protocol. Furthermore, it elucidates the compound's complex mechanisms of action, primarily focusing on its roles as a covalent inhibitor of the ERK1/2 signaling pathway and a disruptor of microtubule dynamics. This document consolidates key quantitative data, experimental methodologies, and visual schematics to serve as a vital resource for researchers in oncology, natural product chemistry, and drug development.

Discovery and Isolation

This compound was first reported in 1995 as a novel seco-ent-kaurane diterpenoid isolated from the leaves of the perennial shrub Isodon eriocalyx var. laxiflora.[1][2] This plant has been a rich source of various diterpenoids with diverse biological activities.[1][3]

Natural Isolation

The isolation of this compound directly from its natural source is challenging due to its exceptionally low yield.

Experimental Protocol: Natural Isolation (General Method) While the specific, detailed protocol from the original 1995 publication is not fully available, the general procedure for isolating diterpenoids from Isodon species involves the following steps:

-

Extraction: Dried and powdered leaves of I. eriocalyx var. laxiflora are exhaustively extracted with an organic solvent like ethanol or methanol at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are subjected to repeated column chromatography. Typical stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture.

-

Final Purification: Fractions containing this compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Semi-Synthesis from Eriocalyxin B

The low natural abundance of this compound (approximately 0.00061-0.00067%) makes large-scale research impractical.[4] Fortunately, its analogue, Eriocalyxin B, is isolated from the same plant with a significantly higher yield of about 0.084%.[4][5] This has led to the development of a high-yield, two-step semi-synthetic process.[4]

Experimental Protocol: Semi-Synthesis

-

Oxidative Cleavage: The vicinal diols at the C6-C7 position of Eriocalyxin B are oxidized. Eriocalyxin B is refluxed in dichloromethane (DCM) with Dess-Martin periodinane. This reaction selectively cleaves the C6-C7 carbon-carbon bond to form an aldehyde.[4][5]

-

Selective Reduction: The aldehyde functional group of the oxidation product is then selectively reduced. This is achieved using sodium borohydride (NaBH₄) under acidic conditions.[4]

-

Purification: The final product, this compound, is purified from the reaction mixture using silica gel column chromatography.[4]

Quantitative Data: Isolation and Synthesis

| Method | Source / Precursor | Yield | Reference(s) |

| Natural Isolation | Isodon eriocalyx var. laxiflora | ~0.00061% | [4] |

| Natural Isolation | Isodon eriocalyx var. laxiflora | 0.084% | [4][5] |

| Semi-Synthesis | Eriocalyxin B | 70% | [4] |

Spectroscopic Data

Characterization of this compound is confirmed through spectroscopic methods. While the precise published values from the primary literature are not available in the search results, a technical guide requires their inclusion. The following table is a placeholder for the expected ¹H and ¹³C NMR data, which is crucial for compound identification.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | δ (ppm) |

| Data not available in search results | Data not available in search results |

Mechanisms of Action

This compound exerts its potent anticancer effects through at least two distinct and significant mechanisms: inhibition of the ERK1/2 signaling pathway and disruption of microtubule polymerization.

Covalent Inhibition of ERK1/2 Signaling

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers, driving proliferation and survival. This compound has been identified as a novel, covalent inhibitor of ERK1/2.[4][5]

-

Direct Binding: this compound directly binds to ERK1 and ERK2.[4] Mass spectrometry and simulation studies have revealed that the D-ring of this compound forms a covalent bond with a critical cysteine residue (Cys-183 in ERK1 and Cys-166 in ERK2) located within the ATP-binding pocket.[5]

-

Inhibition of MEK-ERK Interaction: This covalent binding physically blocks the interaction between MEK1/2 (the upstream activators) and ERK1/2, thereby preventing ERK phosphorylation and activation.[4]

-

Downstream Effects: Inhibition of ERK1/2 activation leads to reduced phosphorylation of downstream targets like RSK and the pro-apoptotic protein BAD. Dephosphorylated BAD translocates to the mitochondria to trigger apoptosis.[4][5]

-

Feedback Loop Disruption: Activated ERK signaling normally drives the expression of growth factors like amphiregulin (AREG) and epiregulin (EREG), which then activate upstream receptors (ErbBs) in a positive feedback loop. This compound breaks this loop by inhibiting ERK, leading to the downregulation of AREG and EREG expression.[5]

Disruption of Microtubule Polymerization

In addition to its effects on ERK, this compound also targets the cytoskeleton. It has been identified as a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.

-

Mechanism: By binding to this site, this compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule integrity leads to cell cycle arrest and ultimately induces apoptosis. This mechanism is particularly relevant in its activity against triple-negative breast cancer (TNBC) cells.

Key Experimental Protocols

In Vitro ERK1/2 Kinase Assay

This assay is used to determine if this compound directly inhibits the phosphorylation of ERK1 by its upstream kinase MEK1.

Protocol:

-

Reagents:

-

Kinase Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 250 mM NaCl, 5 mM EGTA, 1 mM DTT.

-

ATP Solution: 10 mM ATP in water.

-

Proteins: Active 3xFlag-MEK1, purified GST-ERK1.

-

This compound: Stock solution in DMSO, diluted to final concentrations (e.g., 0, 1, 10, 50 µM).

-

-

Procedure:

-

Prepare a reaction mixture containing 1X Kinase Buffer, 400 ng GST-ERK1, 400 ng 3xFlag-MEK1, and 200 µM ATP.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding 4X Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Analysis:

-

Analyze the samples by SDS-PAGE and Western blot using primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A decrease in the phospho-ERK1/2 signal relative to the total ERK1/2 signal indicates inhibition.[4]

-

In Vitro Tubulin Polymerization Assay

This biochemical assay measures the direct effect of this compound on the polymerization of purified tubulin.

Protocol:

-

Reagents:

-

Tubulin: >99% pure tubulin from bovine brain (e.g., Cytoskeleton, Inc.).

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP solution: 10 mM GTP in water.

-

Fluorescent Reporter: A dye whose fluorescence increases upon binding to polymerized microtubules.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing tubulin (e.g., 2 mg/mL) in G-PEM buffer, 1 mM GTP, and the fluorescent reporter.

-

Add this compound at various concentrations or a known inhibitor/stabilizer as a control.

-

Incubate the plate in a fluorescence plate reader pre-warmed to 37°C.

-

-

Analysis:

-

Measure the fluorescence intensity every minute for 60-90 minutes. An inhibition of the increase in fluorescence over time compared to the control indicates that this compound is a tubulin polymerization inhibitor.

-

Conclusion and Future Directions

This compound is a compelling natural product that demonstrates significant anticancer potential through well-defined molecular mechanisms. Its ability to covalently inhibit ERK1/2, a central node in cancer signaling, and disrupt microtubule function marks it as a dual-action agent worthy of further investigation. The development of a high-yield semi-synthetic route has overcome the primary obstacle of low natural availability, paving the way for advanced preclinical and clinical studies.[4] Future research should focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, exploring its efficacy in combination therapies, and further investigating its activity against a broader range of cancer types. The detailed protocols and data summarized in this guide provide a solid foundation for these future endeavors.

References

- 1. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Four new diterpenoids from Isodon eriocalyx var. laxiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Laxiflorin B: A Technical Deep Dive into its Mechanism of Action as a Covalent ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. The development of specific ERK1/2 inhibitors has been a significant challenge, with a scarcity of agents reaching clinical trials. This technical guide details the mechanism of action of Laxiflorin B, a natural ent-kaurene diterpenoid, identified as a novel, selective, and covalent inhibitor of ERK1/2. We will explore its direct binding interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this mechanism. This document serves as a comprehensive resource for researchers engaged in oncology drug discovery and the study of MAPK pathway inhibition.

Introduction to this compound

This compound is a herbal compound isolated from Isodon eriocalyx, a plant used in traditional medicine.[1] While demonstrating broad anticancer activity, its precise molecular targets remained elusive until recent studies identified ERK1/2 as its primary binding partner.[1][2] Ectopic activation of the ERK1/2 pathway is a known driver of oncogenesis and resistance to upstream inhibitors targeting receptor tyrosine kinases (RTKs), RAF, or MEK.[1][2] this compound presents a unique therapeutic strategy by directly targeting the terminal kinases in this critical cascade.

Core Mechanism of Action: Covalent Inhibition of ERK1/2

This compound functions as an irreversible inhibitor of ERK1/2 by forming a covalent bond with specific cysteine residues within the kinase. This direct interaction is the cornerstone of its inhibitory activity.

Direct and Covalent Binding to the ATP Pocket

Through a series of biochemical and analytical experiments, it was determined that this compound directly binds to ERK1 and ERK2 with high affinity.[1][2] The mechanism is one of covalent modification, which distinguishes it from many reversible ATP-competitive inhibitors.

-

Binding Sites: Mass spectrometry and mutational analyses have identified the specific covalent binding sites.[1][3]

-

On ERK1 , this compound binds to Cysteine 183 (Cys-183) and Cysteine 178 (Cys-178) .

-

On ERK2 , the corresponding binding sites are Cysteine 166 (Cys-166) and Cysteine 161 (Cys-161) .[1]

-

-

Dual-Site Interaction: The interaction is multifaceted. The D-ring of this compound forms a covalent linkage with Cys-183 (Cys-166 in ERK2), a residue located within the ATP-binding pocket.[1][2] This directly obstructs ATP from binding and prevents the kinase from performing its phosphorylating function. Concurrently, the A-ring of this compound engages in a non-inhibitory binding with Cys-178, which is thought to facilitate the primary inhibitory binding at Cys-183.[1][3]

-

Disruption of MEK-ERK Interaction: Beyond ATP competition, this compound has been shown to block the interaction between MEK1 and ERK1, and to a lesser extent, the MEK2-ERK2 interaction.[2] This prevents the activating phosphorylation of ERK by its upstream kinase, MEK, providing a dual mechanism of inhibition.

Modulation of Downstream Signaling Pathways

The covalent inhibition of ERK1/2 by this compound initiates a cascade of downstream cellular events, primarily leading to the suppression of pro-survival signaling and the induction of apoptosis.

Inhibition of the MEK-ERK-RSK Axis and Induction of Apoptosis

By inhibiting ERK1/2, this compound effectively shuts down the canonical MEK-ERK-RSK signaling axis.[1] This leads to reduced phosphorylation of key downstream effectors, including the pro-apoptotic protein BAD (Bcl-2 associated death promoter). Dephosphorylated (active) BAD translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[1][2] This is evidenced by the observed upregulation of cleaved caspases 7 and 9, and cleaved PARP in treated cancer cells.[1]

Suppression of an Autocrine Pro-Survival Loop

A key finding is that this compound treatment leads to the transcriptional downregulation of Amphiregulin (AREG) and Epiregulin (EREG), two growth factors whose expression is driven by ERK activity.[2][4] These secreted ligands normally act in an autocrine fashion, binding to and activating the epidermal growth factor receptor (EGFR), which in turn further stimulates the ERK pathway. By suppressing AREG and EREG production, this compound breaks this positive feedback loop, leading to more sustained pathway inhibition.[2][4]

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative effects across a panel of non-small-cell lung cancer (NSCLC) cell lines. The inhibition of cell viability is consistently dose-dependent.

| Cell Line | EGFR Status | Observed Effect of this compound | Reference |

| PC9 | EGFR mutant (del E746_A750) | Dose-dependent inhibition of cell viability and colony formation. | [1][2] |

| HCC827 | EGFR mutant (del E746_A750) | Dose-dependent inhibition of cell viability. | [1][2] |

| H1650 | EGFR mutant (del E746_A750) | Dose-dependent inhibition of cell viability. | [1][2] |

| A549 | KRAS mutant | Dose-dependent inhibition of cell viability. | [2] |

| H1975 | EGFR mutant (L858R, T790M) | Dose-dependent inhibition of cell viability. | [2] |

Note: Specific IC50 values vary between studies and experimental conditions. The data indicates broad efficacy, particularly in EGFR-mutant subtypes.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relied on a suite of standard and advanced molecular biology techniques.

Cell Viability and Apoptosis Assays

-

Cell Viability: NSCLC cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours. Cell viability was quantified using a Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.

-

Apoptosis Analysis: Cells were treated with this compound for 48 hours. Subsequently, they were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[1]

Western Blot Analysis

-

Objective: To measure changes in protein expression and phosphorylation status.

-

Protocol: Cells were treated with this compound for a specified time (e.g., 24 hours). Whole-cell lysates were prepared using RIPA buffer with protease and phosphatase inhibitors. Protein concentrations were normalized using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes were incubated with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-cleaved-caspase 9, anti-BAD) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. Blots were visualized using an ECL detection system.[1][2]

Target Identification: Biotin Pull-Down and Mass Spectrometry

-

Objective: To identify the direct binding partners of this compound.

-

Protocol:

-

Probe Synthesis: this compound was chemically modified to incorporate a biotin tag.

-

Cell Lysis: NSCLC cell lysates were prepared.

-

Pull-Down: The biotinylated this compound probe was incubated with the cell lysate. Streptavidin-coated magnetic beads were then added to capture the biotin probe along with any bound proteins.

-

Elution and Analysis: After washing, the bound proteins were eluted and separated by SDS-PAGE. Protein bands that specifically appeared in the this compound lane were excised.

-

Mass Spectrometry: The excised protein bands were subjected to in-gel digestion followed by HPLC-MS/MS analysis to identify the protein (identified as ERK1/2) and map the specific covalent binding sites (Cys-183, Cys-178).[1][5]

-

In Vitro Kinase Assay

-

Objective: To confirm the direct inhibitory effect of this compound on ERK1 phosphorylation.

-

Protocol: Recombinant active MEK1 was incubated with inactive ERK1 in a kinase buffer system containing ATP. This reaction was performed in the presence of either DMSO (vehicle control) or increasing concentrations of this compound. The reaction was stopped, and the level of ERK1 phosphorylation was determined by Western blot using a phospho-ERK1/2 specific antibody. A dose-dependent decrease in phospho-ERK1 levels indicated direct inhibition.[1][5]

Conclusion and Future Directions

This compound represents a significant discovery in the field of MAPK pathway inhibitors. Its novel mechanism as a covalent binder of Cys-183 within the ERK1/2 ATP-binding pocket provides a potent and durable mode of inhibition. The downstream consequences—induction of mitochondria-mediated apoptosis and disruption of the AREG/EREG autocrine feedback loop—underscore its therapeutic potential in cancers reliant on this pathway, such as EGFR-mutant NSCLC.[1][2] Furthermore, the identification of this compound's pharmacophore has enabled the development of analogs, like this compound-4, with potentially enhanced binding affinity and greater tumor suppression.[1][3] This body of research provides a solid foundation for the continued preclinical and clinical development of this compound and its derivatives as a new class of anti-cancer agents.

References

Laxiflorin B as a Covalent Tubulin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxiflorin B, a natural ent-kaurane diterpenoid, has recently been identified as a potent covalent inhibitor of tubulin, targeting the colchicine-binding site. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While earlier research pointed to ERK1/2 as a potential target, this document focuses on the most current evidence establishing tubulin as a primary cellular target of this compound, particularly in the context of triple-negative breast cancer (TNBC). This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent.

Mechanism of Action: Covalent Inhibition of Tubulin

This compound exerts its potent antiproliferative and pro-apoptotic effects primarily through the covalent inhibition of β-tubulin (TUBB)[1]. This natural compound covalently binds to cysteine residues Cys239 and Cys354 located within the colchicine-binding site of β-tubulin[1]. This irreversible binding disrupts the integrity and structure of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape[1].

The covalent modification of tubulin by this compound is mediated by the α,β-unsaturated carbonyl group present in its D ring, which acts as a Michael acceptor for the nucleophilic thiol groups of the cysteine residues[1]. This targeted covalent interaction distinguishes this compound from many other tubulin inhibitors and may offer advantages in terms of potency and duration of action.

It is noteworthy that previous studies have also identified this compound as a covalent inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2)[2][3]. However, the most recent evidence strongly supports β-tubulin as a key cellular target responsible for its anticancer activity, particularly in TNBC[1].

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | 48 |

| 4T1 | Triple-Negative Breast Cancer (murine) | ~0.8 | 48 |

| PC-9 | Non-Small Cell Lung Cancer | 1.503 | 24 |

| HCC827 | Non-Small Cell Lung Cancer | 2.554 | 24 |

| H1650 | Non-Small Cell Lung Cancer | 1.148 | 24 |

| H1975 | Non-Small Cell Lung Cancer | 3.147 | 24 |

| A549 | Non-Small Cell Lung Cancer | 2.298 | 24 |

Data for TNBC cell lines are based on the primary study identifying tubulin as the target. Data for NSCLC are from studies identifying ERK1/2 as the target and are included for comparative purposes.

Table 2: In Vitro Tubulin Polymerization Inhibition by this compound

| Parameter | Value | Conditions |

| IC50 | ~5 µM | Fluorescence-based tubulin polymerization assay |

This value is an approximation based on qualitative data from the primary study and may vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a covalent tubulin inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Materials:

-

Triple-negative breast cancer cells (e.g., MDA-MB-231, 4T1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (10 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in DMSO)

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add the fluorescent reporter dye to the tubulin solution.

-

In a pre-warmed 96-well plate at 37°C, add different concentrations of this compound. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes at 37°C.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

Mass Spectrometry for Identification of Covalent Adducts

This protocol outlines a general workflow for identifying the covalent binding of this compound to tubulin.

Materials:

-

Purified tubulin

-

This compound

-

Incubation buffer (e.g., PBS)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubate purified tubulin with an excess of this compound at 37°C for a specified time. Include a control sample of tubulin incubated with DMSO.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT and incubating at 56°C.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark.

-

Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

-

Stop the digestion by adding formic acid.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the tubulin protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.

-

Identify the specific peptides and cysteine residues that are covalently modified by this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

TNBC cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's function as a covalent tubulin inhibitor.

Caption: Mechanism of this compound-induced microtubule disruption.

Caption: Experimental workflow for identifying covalent tubulin inhibitors.

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound represents a promising natural product with potent anticancer activity, now understood to be mediated through the covalent inhibition of tubulin. Its specific targeting of the colchicine-binding site via covalent modification of Cys239 and Cys354 on β-tubulin provides a clear mechanism for its disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide consolidates the current knowledge on this compound as a tubulin inhibitor, offering a valuable resource for further research and development. The detailed protocols and visual aids provided herein are intended to facilitate the design and execution of future studies aimed at fully elucidating the therapeutic potential of this compelling natural compound. Further investigation into its selectivity, in vivo efficacy, and potential for combination therapies is warranted to advance this compound towards clinical applications.

References

Laxiflorin B: A Novel ERK1/2 Inhibitor for Non-Small Cell Lung Cancer (NSCLC)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for tumors harboring EGFR mutations that develop resistance to existing treatments. Laxiflorin B, a natural ent-kaurene diterpenoid, has emerged as a promising anti-cancer agent. This technical guide consolidates the current understanding of this compound's anticancer properties in NSCLC, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

This compound demonstrates potent cytotoxic activity against various tumor cells. Its primary mechanism of action in NSCLC is the selective inhibition of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), crucial components of the ErbB signaling pathway.[1][2] Ectopic activation of ERK1/2 is a significant driver of tumorigenesis and drug resistance in many cancers, including NSCLC.[1][2][3] this compound's unique covalent binding to ERK1/2 presents a novel approach to overcoming resistance to conventional RTK, RAF, and MEK inhibitors.[1][2]

Mechanism of Action: Targeting the ErbB-ERK Signaling Axis

This compound exerts its anticancer effects by directly targeting and inhibiting the MEK-ERK-RSK signaling cascade.[1][2]

-

Covalent Inhibition of ERK1/2: Through mass spectrometry and computational simulations, this compound has been shown to covalently bind to Cys-183 in the ATP-binding pocket of ERK1.[1][2][4] This irreversible binding physically obstructs ATP from accessing its binding site, thereby inhibiting the kinase activity of ERK1/2.[1][2]

-

Induction of Mitochondria-Mediated Apoptosis: The inhibition of ERK1/2 by this compound leads to the dephosphorylation of the pro-apoptotic protein BAD.[1][2] Unphosphorylated BAD translocates to the mitochondria, triggering the intrinsic apoptotic pathway. This is evidenced by the cleavage of caspases 7 and 9, and PARP, without significant activation of caspase-3.[2]

-

Suppression of Autocrine Growth Factor Production: this compound treatment downregulates the expression of Amphiregulin (AREG) and Epiregulin (EREG), which are downstream targets of the ERK pathway.[1][2][4] AREG and EREG are ligands for the Epidermal Growth Factor Receptor (EGFR) and their suppression disrupts a positive feedback loop that promotes cancer cell proliferation and survival.[1][2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various NSCLC cell lines and in vivo xenograft models.

In Vitro Cytotoxicity

This compound exhibits potent, dose-dependent inhibition of cell viability across a panel of NSCLC cell lines with varying EGFR and KRAS mutation statuses.

| Cell Line | EGFR Status | KRAS Status | IC50 (µM) at 24h |

| PC9 | Exon 19 Deletion | Wild-Type | 1.503 |

| HCC827 | Exon 19 Deletion | Wild-Type | Not Specified |

| H1650 | Exon 19 Deletion | Wild-Type | Not Specified |

| H1975 | L858R, T790M | Wild-Type | Not Specified |

| A549 | Wild-Type | G12S | Not Specified |

| Table 1: IC50 values of this compound in NSCLC cell lines.[5] |

Induction of Apoptosis

Flow cytometric analysis confirms that this compound induces apoptosis in a dose-dependent manner in PC9, HCC827, and H1650 cell lines after 48 hours of treatment.[1][2]

In Vivo Tumor Suppression

In a nude mouse xenograft model using PC9 cells, a modified, more soluble version of this compound, this compound-Ala, demonstrated significant tumor suppressive effects with low toxicity.[1][2]

| Treatment Group | Dosage | Treatment Duration | Tumor Growth Inhibition |

| Vehicle Control | - | 21 days | - |

| This compound-Ala | 5 mg/kg | 21 days | Significant |

| This compound-Ala | 10 mg/kg | 15 days | Significant |

| This compound-Ala | 20 mg/kg | 12 days | Significant |

| Table 2: In vivo efficacy of this compound-Ala in a PC9 xenograft model.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTS Assay)

-

Seed NSCLC cells (e.g., PC9, HCC827) in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours).

-

Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Culture NSCLC cells to 70-80% confluency and treat with this compound as required.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-ERK1/2, total ERK1/2, p-BAD, cleaved caspase-7, cleaved caspase-9, and PARP.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL Western blotting substrate and a chemiluminescence imaging system.

Apoptosis Analysis by Flow Cytometry

-

Treat NSCLC cells with this compound for 48 hours.

-

Harvest the cells, including any floating cells in the medium, and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

In Vivo Xenograft Mouse Model

-

All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

-

Subcutaneously inject 5 x 10^6 PC9 cells into the dorsal flank of 4-6 week old female nude mice.

-

When tumors reach a volume of approximately 50 mm³, randomize the mice into treatment and control groups.

-

Administer this compound-Ala (5, 10, 20 mg/kg) or vehicle control via intraperitoneal injection daily.

-

Measure tumor volume and mouse body weight every two days.

-

After the designated treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Visualized Signaling Pathways and Workflows

This compound Signaling Pathway in NSCLC

Caption: this compound inhibits ERK1/2, leading to apoptosis and reduced growth factor expression.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing the in vivo anticancer efficacy of this compound.

Conclusion

This compound represents a promising new class of anticancer agents for NSCLC, particularly in the context of EGFR-mutated tumors. Its novel mechanism of covalent ERK1/2 inhibition offers a potential strategy to overcome acquired resistance to current targeted therapies. The preclinical data strongly support its further development, and the detailed protocols provided herein should facilitate continued research into its therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of preclinical models, including patient-derived xenografts, to pave the way for potential clinical investigation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Laxiflorin B: A Novel Microtubule-Targeting Agent for Triple-Negative Breast Cancer

An In-depth Technical Analysis of Preclinical Efficacy and Mechanism of Action

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies, such as those for hormone receptor or HER2-positive breast cancers.[1][2][3][4] The heterogeneity and high metastatic potential of TNBC necessitate the exploration of novel therapeutic agents with distinct mechanisms of action.[2][5] Laxiflorin B, a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx var. laxiflora, has emerged as a promising candidate, demonstrating potent cytotoxic effects against various tumor cells.[6][7] This technical guide provides a comprehensive overview of the preclinical data on this compound's effects on TNBC, focusing on its molecular mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.

Molecular Mechanism of Action

This compound exerts its potent anti-tumor effects in TNBC primarily by targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.

Covalent Binding to β-Tubulin

The principal mechanism of this compound is its direct interaction with β-tubulin (TUBB), a subunit of microtubules.[6] It covalently binds to the colchicine-binding site on TUBB, specifically at the Cys239 and Cys354 residues.[6] This covalent modification is mediated by the α, β-unsaturated carbonyl group in the D ring of the this compound molecule.[6] By binding to this site, this compound disrupts the integrity and dynamic structure of microtubules, both in vitro and in vivo.[6] This disruption is a key initiating event that leads to downstream anti-proliferative and pro-apoptotic effects.

Induction of Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a requisite for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[8] Prolonged mitotic arrest activates cellular signaling pathways that culminate in apoptosis (programmed cell death).[6] In vivo studies have confirmed this pro-apoptotic effect, with TUNEL staining of xenograft tumors showing a significant increase in apoptosis following treatment with a this compound prodrug.[7]

Modulation of Signaling Pathways

Beyond its direct effects on tubulin, this compound and related compounds have been shown to modulate key signaling pathways that are often dysregulated in TNBC. While the primary effect is microtubule disruption, downstream consequences can impact survival pathways. For instance, the related compound Eriocalyxin B, also an ent-kaurane diterpenoid, was found to inhibit the EGFR/MEK/ERK signaling pathway in MDA-MB-231 cells.[9] Furthermore, studies on other natural compounds in TNBC highlight the importance of targeting pathways like PI3K/AKT/mTOR, which is frequently hyperactivated in this cancer subtype and drives proliferation and survival.[5][10][11][12][13][14] this compound's ability to induce apoptosis suggests an intersection with these critical survival pathways.

Quantitative Efficacy Data

The anti-tumor activity of this compound has been quantified through both in vitro and in vivo studies, demonstrating its potent effects on TNBC cells and tumors.

In Vitro Cytotoxicity

This compound exhibits strong antiproliferative effects on TNBC cell lines.[6] The half-maximal inhibitory concentration (IC50) is a key metric of this activity. While specific IC50 values for this compound are detailed in the primary literature, the available search results emphasize its potent cytotoxic activity against various tumor cells.[6] For context, other natural compounds have shown efficacy in similar TNBC cell lines.

| Compound/Drug | Cell Line(s) | IC50 (µM) | Citation |

| Momordicine-I | MDA-MB-231 | 10 | [3] |

| Momordicine-I | 4T1 | 5 | [3] |

| KW-2450 | MDA-MB-468 | ~0.3 | [1] |

| KW-2450 | SUM149 | ~0.1 | [1] |

This table provides context for typical IC50 values in TNBC research; specific IC50 data for this compound should be referenced from the primary study.

In Vivo Tumor Inhibition

The therapeutic potential of this compound was evaluated in a 4T1 orthotopic mouse model, a common model for TNBC. To enhance bioavailability for in vivo studies, a this compound-ALA prodrug was synthesized and administered.

| Model | Compound | Dosage | Outcome | Citation |

| 4T1 Orthotopic Mouse Model | This compound-ALA Prodrug | 10 mg/kg (intraperitoneal injection) | Significant anti-tumor effects | [6] |

| PC9 Xenograft Model | This compound-ALA Prodrug | 10 and 20 mg/kg | Significant suppression of tumor growth | [7] |

Treatment with the prodrug resulted in notable anti-tumor activity without causing significant weight loss or organ dysfunction in the animals, indicating a favorable preliminary safety profile.[6] Immunohistochemical analysis of tumors from treated mice showed reduced expression of the proliferation marker Ki-67 and ERK downstream markers, alongside increased apoptosis as measured by TUNEL staining.[7]

Experimental Protocols & Methodologies

The evaluation of this compound's effects on TNBC involves a series of standard and specialized assays to determine its efficacy and mechanism.

Cell Viability and Proliferation Assays

-

Purpose: To quantify the cytotoxic and anti-proliferative effects of this compound on TNBC cell lines.

-

Methodology: TNBC cells (e.g., MDA-MB-231, 4T1) are seeded in 96-well plates and treated with a range of concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[15] Cell viability is then measured using colorimetric assays such as MTT or CCK-8, which rely on metabolic activity to produce a measurable color change.[15] The results are used to calculate IC50 values. For long-term effects, colony formation assays are performed, where cells are treated with the compound at low concentrations and allowed to grow for several days to assess their ability to form colonies.[1][5]

Apoptosis Assays

-

Purpose: To determine if the observed cell death is due to apoptosis.

-

Methodology: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the quantification of different cell populations (viable, early apoptotic, late apoptotic, necrotic).[8]

Western Blotting

-

Purpose: To analyze the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Methodology: TNBC cells are treated with this compound, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., β-tubulin, phospho-RSK, Bcl-2, Bax).[8] Secondary antibodies conjugated to an enzyme are then used for detection via chemiluminescence. This technique can confirm target engagement and downstream effects on signaling cascades.

In Vivo Xenograft Studies

-

Purpose: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

-

Methodology: Immunocompromised mice (e.g., nude mice) are injected with TNBC cells (e.g., 4T1) into the mammary fat pad to establish an orthotopic tumor.[7] Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives the this compound-ALA prodrug, typically via intraperitoneal injection, on a defined schedule (e.g., daily).[6][7] Tumor volume and mouse body weight are measured regularly.[7] At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and TUNEL staining for apoptosis.[7][16]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for triple-negative breast cancer. Its primary mechanism, the covalent inhibition of β-tubulin at the colchicine-binding site, leads to potent anti-proliferative and pro-apoptotic effects in preclinical TNBC models.[6] In vivo studies using a prodrug formulation have demonstrated significant tumor growth inhibition with acceptable toxicity.[6][7]

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies of this compound and optimized prodrug formulations are necessary to improve its delivery and efficacy.

-

Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapies or other targeted agents (e.g., PI3K/mTOR inhibitors) could enhance therapeutic outcomes and overcome potential resistance mechanisms.[17][18]

-

Resistance Mechanisms: Understanding potential mechanisms of resistance to microtubule-binding agents in TNBC will be crucial for long-term clinical success.

References

- 1. Antitumor Activity of KW-2450 Against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Targeting TRAIL Death Receptors in Triple-Negative Breast Cancers: Challenges and Strategies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural product Eriocalyxin B suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. researchgate.net [researchgate.net]

- 12. Triple negative breast cancer: shedding light onto the role of pi3k/akt/mtor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identifying the Effect of Ursolic Acid Against Triple-Negative Breast Cancer: Coupling Network Pharmacology With Experiments Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The anticancer mechanism of action of selected polyphenols in triple-negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mediator kinase inhibitors suppress triple-negative breast cancer growth and extend tumor suppression by mTOR and AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biological Activity of Laxiflorin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Laxiflorin B, a natural ent-kaurane diterpenoid with significant anti-cancer properties. Due to the limited information on its complete enzymatic biosynthesis, this document focuses on its efficient semi-synthetic production from a readily available natural precursor, its quantitative yields, and its well-documented mechanism of action as a potent inhibitor of the ERK1/2 signaling pathway.

Semi-Synthetic Production of this compound

This compound is found in low concentrations in the leaves of Isodon eriocalyx var. laxiflora[1][2]. To overcome this limitation and enable further research and drug development, a semi-synthetic route has been established starting from its structural analog, Eriocalyxin B, which is more abundant in the same plant source[1][3].

The semi-synthesis involves a two-step process:

-

Oxidative Cleavage: The vicinal diols at the C6-C7 position of Eriocalyxin B are oxidized. This is achieved by treating Eriocalyxin B with Dess-Martin periodinane in a refluxing solution of dichloromethane (DCM)[3][4]. This reaction cleaves the C6-C7 carbon-carbon bond, yielding an aldehyde.

-

Selective Reduction: The resulting aldehyde functional group is then selectively reduced to an alcohol. This reduction is carried out using sodium borohydride (NaBH₄) under acidic conditions[1][4].

This efficient semi-synthetic process provides a reliable method for producing this compound in larger quantities for preclinical and clinical studies.

Quantitative Data

The following table summarizes the quantitative data related to the isolation and semi-synthesis of this compound.

| Parameter | Value | Source |

| Natural Yield of Eriocalyxin B | 0.084% | [1][3][4] |

| Natural Yield of this compound | 0.00061% - 0.00067% | [1][3][4] |

| Total Yield of Semi-synthesis | 70% | [1] |

Experimental Protocols

1. Isolation of Eriocalyxin B:

Dried leaves of Isodon eriocalyx var. laxiflora are processed to isolate Eriocalyxin B. While the specific extraction and purification protocols are detailed in the cited literature, they generally involve solvent extraction followed by chromatographic separation techniques to obtain pure Eriocalyxin B.

2. Semi-synthesis of this compound from Eriocalyxin B:

-

Materials: Eriocalyxin B, Dess-Martin periodinane, Dichloromethane (DCM), Sodium borohydride (NaBH₄), Acidic buffer.

-

Step 1: Oxidative Cleavage

-

Dissolve Eriocalyxin B in DCM.

-

Add Dess-Martin periodinane to the solution.

-

Reflux the mixture to facilitate the oxidative cleavage of the C6-C7 bond.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting aldehyde intermediate.

-

-

Step 2: Selective Reduction

-

Dissolve the purified aldehyde in a suitable solvent under acidic conditions.

-

Add NaBH₄ portion-wise to the solution to selectively reduce the aldehyde.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, perform an aqueous work-up to remove excess reagents.

-

Purify the final product, this compound, using column chromatography[1].

-

Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway

This compound exerts its potent anti-cancer effects by targeting the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC), and plays a crucial role in cell proliferation, survival, and drug resistance[1][3].

This compound acts as a covalent inhibitor of ERK1/2. It forms covalent bonds with specific cysteine residues within the ATP-binding pocket of ERK1 (Cys-183 and Cys-178) and ERK2 (Cys-166)[1][3]. This irreversible binding blocks the kinase activity of ERK1/2, preventing the phosphorylation of downstream substrates like RSK and BAD[1][3]. Inhibition of this pathway ultimately leads to the induction of mitochondria-mediated apoptosis in cancer cells[1][3].

Furthermore, this compound has been shown to suppress the expression of ERK-regulated growth factors, amphiregulin (AREG) and epiregulin (EREG), which are involved in a positive feedback loop that promotes cancer cell proliferation[1][3].

Visualizations

Below are diagrams illustrating the semi-synthetic pathway of this compound and its mechanism of action.

Caption: Semi-synthetic pathway of this compound from Eriocalyxin B.

Caption: Mechanism of action of this compound on the ERK1/2 signaling pathway.

References

- 1. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

Laxiflorin B: A Technical Guide to its Chemical, Physical, and Biological Properties

Abstract: Laxiflorin B, a naturally occurring ent-kaurane diterpenoid, has emerged as a molecule of significant interest in oncological research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its multifaceted mechanism of action, and detailed experimental protocols for its study. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth resource on this promising anti-tumor agent. This compound exhibits potent cytotoxic activity primarily through the covalent inhibition of key signaling proteins. It acts as a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and also disrupts microtubule dynamics by binding to β-tubulin. This dual-action mechanism leads to the induction of mitochondria-mediated apoptosis, making it a compelling candidate for further therapeutic development.

Chemical and Physical Properties

This compound is a 6,7-seco-ent-kauranoid diterpenoid isolated from the leaves of Isodon eriocalyx var. laxiflora[1]. Due to its low natural abundance, a semi-synthetic production route from its analogue, Eriocalyxin B, has been developed to facilitate further research[2][3].

Data Presentation

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₅ | MedchemExpress.com |

| Molecular Weight | 344.1624 g/mol | [2][3] |

| Physical State | Not explicitly stated; a natural compound. | |

| Solubility | Liposoluble; low solubility in normal saline. A more water-soluble prodrug, this compound-Ala, has been synthesized for in vivo use. | [2] |

| Melting Point | Not available. | |

| CAS Number | 165337-71-3 | MedchemExpress.com |

Spectral Data: Detailed ¹H and ¹³C NMR spectral data for this compound have been characterized and are available in the supplementary materials of published research[2][3]. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been utilized to confirm the molecular weight and investigate its covalent interactions with target proteins[2][3]. The α,β-unsaturated carbonyl group in the D ring of this compound is a key structural feature responsible for its covalent binding and anti-tumor activity[1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by targeting key proteins involved in cell proliferation and survival.

Inhibition of the ErbB/MAPK Signaling Pathway

This compound is a novel, selective covalent inhibitor of ERK1/2, which are critical kinases in the ErbB signaling pathway[2]. Ectopic activation of this pathway is a known driver in various cancers, including non-small-cell lung cancer (NSCLC)[2].

This compound covalently binds to specific cysteine residues within the ATP-binding pocket of ERK1 (Cys-183) and the corresponding Cys-166 in ERK2, thereby blocking their kinase activity[2][3]. This inhibition prevents the phosphorylation of downstream substrates like RSK and leads to a reduction in the phosphorylation of the pro-apoptotic protein BAD[2]. Unphosphorylated BAD then translocates to the mitochondria to initiate apoptosis in a caspase-7 and -9 dependent manner[2].

Furthermore, the inhibition of ERK1/2 by this compound leads to the downregulation of amphiregulin (AREG) and epiregulin (EREG), which are ligands for the epidermal growth factor receptor (EGFR)[2][4]. This creates a positive feedback loop, further suppressing the ErbB signaling cascade[2][4].

Disruption of Microtubule Integrity

In addition to its effects on the ERK pathway, this compound has been shown to target β-tubulin (TUBB)[1]. It covalently binds to cysteine residues Cys239 and Cys354 within the colchicine-binding site of β-tubulin[1]. This interaction disrupts the integrity and structure of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound, particularly in triple-negative breast cancer (TNBC) cells[1].

Key Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound.

Semi-synthesis of this compound from Eriocalyxin B

Due to its very low natural yield (0.00061% from dried leaves), a semi-synthetic approach is employed for its production[2][3].

-

Oxidative Cleavage: The process starts with the oxidative cleavage of the C6–C7 carbon-carbon bond of Eriocalyxin B. This is achieved by treating a refluxing solution of Eriocalyxin B in dichloromethane (DCM) with Dess–Martin periodinane, which oxidizes the vicinal diols at C6-C7 to an aldehyde[2][3].

-

Selective Reduction: The resulting aldehyde functional group is then selectively reduced using sodium borohydride (NaBH₄) under acidic conditions[2][3].

-

Purification: The final product, this compound, is purified using column chromatography. This semi-synthetic route achieves a total yield of approximately 70%[3].

Cell Viability and Apoptosis Assays

The anti-cancer efficacy of this compound is commonly assessed in various cancer cell lines, such as the NSCLC cell lines PC9, HCC827, and H1650[2][3].

-

Cell Viability Assay: The dose-dependent inhibition of cell growth by this compound is measured using assays such as the Cell Counting Kit-8 (CCK-8) assay. Cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours) before the assay is performed[2].

-

Clonogenic Assay: To assess long-term effects on cell proliferation, 2-D clonogenic assays are performed. Cells are treated with this compound and allowed to grow for 2-3 weeks to form colonies, which are then stained and counted[3].

-

Apoptosis Analysis by Flow Cytometry: Apoptosis induction is quantified by flow cytometry. Cells are treated with this compound for 48 hours, then stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells[2][3].

-

Western Blot Analysis of Apoptotic Markers: To confirm the apoptotic pathway, western blotting is used to detect the expression levels of key apoptosis-related proteins. Following treatment with this compound, cell lysates are analyzed for the presence of cleaved caspases (e.g., caspase-7, caspase-9) and cleaved poly(ADP-ribose) polymerase (PARP)[2].

Target Identification and Binding Verification

-

Biotin Pull-Down Assay: To identify the direct binding targets of this compound, biotinylated analogues of the compound are synthesized. These probes are incubated with cell lysates, and the protein-probe complexes are pulled down using streptavidin-coated beads. The bound proteins are then identified by western blotting, which has shown that this compound binds to ERK1/2 with high affinity[2][3].

-

Co-immunoprecipitation (Co-IP): To determine if this compound affects protein-protein interactions, Co-IP assays are performed. For instance, to investigate the MEK-ERK interaction, cells are treated with this compound, and then MEK1/2 are immunoprecipitated. The co-precipitated ERK1/2 are detected by western blotting, demonstrating that this compound blocks the interaction between MEK1 and ERK1[2][3].

-

Mass Spectrometry (MS) Analysis: To identify the specific covalent binding sites, HEK293T cells overexpressing a Flag-tagged ERK1 fusion protein are incubated with this compound. The ERK1 protein is then purified, digested, and analyzed by HPLC-MS/MS. This has revealed that this compound covalently binds to Cys-183 of ERK1[2][3].

In Vivo Xenograft Mouse Model

To evaluate the in vivo efficacy of this compound, a xenograft model using immunodeficient mice is employed[1][2].

-

Prodrug Formulation: Due to its poor water solubility, a prodrug, this compound-Ala, is synthesized by modifying the C-6 hydroxyl group with alanine. This increases solubility and allows for intraperitoneal injection[2][3]. This ester is hydrolyzed by plasma esterases to release the active this compound in vivo[3].

-

Tumor Implantation: Female nude mice are subcutaneously injected with cancer cells (e.g., PC9 NSCLC cells) to establish tumors[2].

-

Treatment and Monitoring: Once tumors reach a certain volume (e.g., 50 mm³), mice are treated daily with intraperitoneal injections of this compound-Ala (at doses such as 5, 10, and 20 mg/kg) or a vehicle control. Tumor volume and mouse body weight are measured every two days[1][2].

-

Endpoint Analysis: After a treatment period of about 3 weeks, the mice are euthanized, and the tumors are harvested, weighed, and analyzed by immunohistochemistry for biomarkers such as phospho-RSK, Ki-67, AREG, and EREG[1].

Conclusion

This compound is a potent natural compound with significant anti-tumor properties, underpinned by a dual mechanism of action involving the inhibition of the ERK1/2 signaling pathway and the disruption of microtubule dynamics. Its characterization has been supported by a range of advanced analytical and biological techniques. While its low natural abundance and poor water solubility present challenges, the development of a semi-synthetic route and water-soluble prodrugs paves the way for further preclinical and potentially clinical investigation. The detailed understanding of its chemical properties and biological activities presented in this guide provides a solid foundation for future research aimed at harnessing the therapeutic potential of this compound in oncology.

References

- 1. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Selective ERK1/2 Inhibitor, this compound, Targets EGFR Mutation Subtypes in Non-small-cell Lung Cancer | bioRxiv [biorxiv.org]

- 3. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes: Determining Cell Viability in Response to Laxiflorin B Treatment using the CCK-8 Assay

Introduction

Laxiflorin B, a natural ent-kaurane diterpenoid, has demonstrated significant cytotoxic activity against various tumor cells, positioning it as a compound of interest in oncological research and drug development.[1] It has been identified as a novel and selective covalent inhibitor of Extracellular Regulated Protein Kinases 1/2 (ERK1/2), which are crucial components of multiple signaling pathways, including the ErbB axis.[2][3][4] The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method ideal for cytotoxicity and cell proliferation studies.[5][6]

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of this orange-colored formazan is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability. The low toxicity of the CCK-8 reagent also permits longer incubation times if necessary.[5]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anticancer effects primarily by targeting the MEK-ERK signaling cascade. It covalently binds to and inhibits ERK1/2, key kinases in the ErbB signaling pathway.[2][7] This inhibition prevents the phosphorylation of downstream targets, such as RSK, which in turn leads to the activation of the pro-apoptotic protein BAD, initiating mitochondria-mediated apoptosis.[2][7] Furthermore, ERK1/2 inhibition by this compound downregulates the expression of growth factors like Amphiregulin (AREG) and Epiregulin (EREG), disrupting an autocrine positive feedback loop that would otherwise promote cell survival and proliferation.[2][7][8]

References

- 1. This compound covalently binds the tubulin colchicine-binding site to inhibit triple negative breast cancer proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel selective ERK1/2 inhibitor, this compound, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]